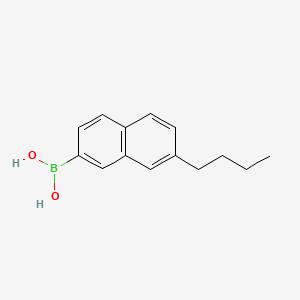

(7-Butylnaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(7-butylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-2-3-4-11-5-6-12-7-8-14(15(16)17)10-13(12)9-11/h5-10,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXADVUJCDBJIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675746 | |

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-80-5 | |

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(7-Butylnaphthalen-2-yl)boronic acid synthesis from 2-bromo-7-butylnaphthalene

An In-Depth Technical Guide to the Synthesis of (7-Butylnaphthalen-2-yl)boronic acid from 2-bromo-7-butylnaphthalene

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their corresponding esters are foundational pillars in modern organic synthesis, primarily serving as indispensable coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial building blocks in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials.[1][3] The this compound motif, incorporating a substituted naphthalene core, is of significant interest in drug discovery and materials science for constructing complex biaryl systems. This guide provides an in-depth, field-proven examination of its synthesis from the readily available precursor, 2-bromo-7-butylnaphthalene, focusing on the robust and widely employed lithium-halogen exchange pathway.

Strategic Approaches to Aryl-Boron Bond Formation

The conversion of an aryl halide, such as 2-bromo-7-butylnaphthalene, into its corresponding boronic acid can be accomplished through several strategic pathways. The choice of method is dictated by factors such as the substrate's functional group tolerance, required reaction conditions, and scalability.

-

Organometallic Intermediates (Grignard or Organolithium): This classic, two-step approach involves the initial formation of a highly reactive organometallic species, which then acts as a potent nucleophile.[3][4]

-

Lithium-Halogen Exchange: This method utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to rapidly exchange with the aryl bromide at cryogenic temperatures. The resulting aryllithium is then quenched with an electrophilic boron source, such as a trialkyl borate.[5][6] This is often the method of choice for its high efficiency and speed.

-

Grignard Reagent Formation: In this pathway, the aryl bromide is reacted with magnesium metal to form an aryl Grignard reagent (ArMgBr).[7][8] This is subsequently reacted with a trialkyl borate. While effective, the initiation of Grignard formation can sometimes be sluggish.[8]

-

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This represents a more modern, one-step approach that avoids the use of highly basic and nucleophilic organometallic intermediates.[9][10] The aryl bromide is directly coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a weak base.[11] Its primary advantage is its exceptional tolerance for a wide array of functional groups that would be incompatible with organolithium or Grignard reagents.[9][11]

For the synthesis of this compound, where the butyl group is inert, the lithium-halogen exchange method offers a highly reliable and efficient route, which will be the central focus of our detailed protocol.

The Core Directive: Synthesis via Lithium-Halogen Exchange

This pathway is predicated on the generation of a potent nucleophilic aryllithium intermediate, which readily reacts with a weak boron electrophile. The entire process must be conducted under strictly anhydrous and inert conditions to prevent the quenching of the highly reactive intermediates.

Mechanistic Causality

The reaction proceeds through three distinct stages:

-

Lithium-Halogen Exchange: At a cryogenic temperature (-78 °C), n-butyllithium rapidly and selectively exchanges with the bromine atom on the naphthalene ring. This equilibrium reaction is driven towards the more stable aryllithium species, as the lithium is preferentially associated with the more electronegative sp²-hybridized carbon of the naphthalene ring.[6] The low temperature is critical to prevent side reactions, such as the aryllithium acting as a base.[5]

-

Borylation: The newly formed (7-butylnaphthalen-2-yl)lithium acts as a powerful nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(Oi-Pr)₃]. This forms a tetracoordinate borate complex. It is crucial to maintain low temperatures during this addition to prevent a second addition of the aryllithium to the initially formed boronic ester, which would lead to an undesired borinic acid byproduct.[12]

-

Hydrolysis: Upon completion of the borylation, the reaction is quenched with an aqueous acid (e.g., HCl). This serves two purposes: it hydrolyzes the boronic ester to the desired this compound and neutralizes any excess organolithium reagent.

Visualized Workflow: Lithium-Halogen Exchange Pathway

Caption: Workflow for boronic acid synthesis via lithium-halogen exchange.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described conditions, particularly regarding temperature control and inert atmosphere, is paramount for success.

Reagent and Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-bromo-7-butylnaphthalene | 277.21 | 5.00 g | 18.03 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 7.9 mL | 19.83 | 1.1 |

| Triisopropyl borate | 188.08 | 4.6 mL | 19.83 | 1.1 |

| Hydrochloric Acid (2 M aq.) | 36.46 | ~25 mL | ~50 | q.s. |

| Ethyl Acetate | - | ~150 mL | - | - |

| Brine (Saturated NaCl aq.) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |

Essential Equipment:

-

Three-neck round-bottom flask (250 mL), oven-dried

-

Dropping funnels (x2), oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere line (Argon or Nitrogen) with bubbler

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Standard glassware for workup (separatory funnel, flasks)

Step-by-Step Methodology

-

System Preparation: Assemble the three-neck flask with a thermometer, a dropping funnel, and a septum under a positive pressure of argon. Flame-dry all glassware under vacuum and backfill with argon to ensure a completely anhydrous system.

-

Initial Dissolution: To the flask, add 2-bromo-7-butylnaphthalene (5.00 g, 18.03 mmol) and anhydrous THF (100 mL) via syringe. Stir the solution until the solid is fully dissolved.

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition steps. Causality: This low temperature is crucial to prevent side reactions and ensure the selective formation of the desired aryllithium species.[5]

-

Lithium-Halogen Exchange: Fill a dropping funnel with n-butyllithium solution (7.9 mL, 19.83 mmol) via cannula transfer. Add the n-BuLi dropwise to the stirred reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting pale-yellow solution at -78 °C for an additional 45 minutes.

-

Borylation: In a separate, dry dropping funnel, place the triisopropyl borate (4.6 mL, 19.83 mmol). Add it dropwise to the aryllithium solution over 20 minutes, again maintaining the temperature at -78 °C. A white precipitate will form. Causality: Slow addition at low temperature prevents over-reaction to form borinic acid byproducts.[12]

-

Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 1.5 hours with continuous stirring. Once at room temperature, cool the flask in an ice-water bath and slowly quench the reaction by adding 2 M HCl (25 mL).

-

Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid.

Purification: A Critical Step

Arylboronic acids are notoriously challenging to purify using standard silica gel chromatography due to their polarity and tendency to form trimeric anhydrides (boroxines) on the acidic silica surface, leading to significant product loss.[13][14]

Recommended Method: Recrystallization

-

The most effective purification method is recrystallization.[14][15] A suitable solvent system is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a slightly more polar solvent in which the boronic acid is soluble at elevated temperatures (e.g., toluene or diethyl ether).

-

Procedure: Dissolve the crude solid in a minimal amount of hot toluene. Slowly add hexanes until the solution becomes cloudy. Re-heat gently to clarify the solution, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. The pure this compound will crystallize and can be isolated by filtration.

An Authoritative Alternative: The Miyaura Borylation

For substrates with sensitive functional groups (e.g., esters, ketones), the Miyaura Borylation is a superior alternative.[9] It directly couples the aryl bromide with a diboron reagent using a palladium catalyst.

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Typical Reaction Conditions

-

Catalyst: PdCl₂(dppf) or a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand.[9][16]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂).

-

Base: A weak base, typically potassium acetate (KOAc), is crucial to facilitate the transmetalation step without promoting premature Suzuki coupling.[10]

-

Solvent: A polar aprotic solvent such as 1,4-dioxane or DMSO.

-

Temperature: Typically 80-100 °C.

This method yields the pinacol ester of the boronic acid, which is often more stable and easier to purify by chromatography than the free boronic acid.[13][17] The pinacol ester can be used directly in subsequent Suzuki-Miyaura couplings or hydrolyzed to the boronic acid if required.

Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Lithiation (Starting material remains) | 1. Inactive n-BuLi reagent.2. Insufficient equivalents of n-BuLi.3. Presence of moisture in the system. | 1. Titrate the n-BuLi solution before use to confirm its molarity.2. Increase equivalents to 1.2-1.3.3. Rigorously dry all glassware and ensure solvents are anhydrous.[14] |

| Low Yield after Purification | Standard silica gel chromatography was used. | Avoid silica gel. Use recrystallization as the primary purification method. Alternatively, an acid/base wash can be effective: dissolve crude product in ether, wash with NaOH(aq) to form the soluble boronate salt, separate layers, wash the aqueous layer with ether to remove non-acidic impurities, then re-acidify the aqueous layer with HCl to precipitate the pure boronic acid.[15][18] |

| Complex NMR Spectrum (Broad signals) | Formation of the trimeric anhydride, boroxine, via intermolecular dehydration. | This is common for solid boronic acids.[14] For NMR analysis, adding a drop of D₂O or dissolving the sample in a protic solvent like methanol-d₄ can break up the boroxine and sharpen the signals corresponding to the monomeric boronic acid.[19] |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. Available at: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]

-

Alves, M. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2977. Available at: [Link]

-

Shaheen, F., & Perveen, S. (2012). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 16(14), 1632-1678. Available at: [Link]

-

Bakewell, C., & Wilson, J. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

-

Molander, G. A., et al. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Antonchick, A. P., et al. (2013). Preparation of primary arylamines from aryl halides and arylboronic acid. Angewandte Chemie International Edition. Available at: [Link]

-

Nechaev, A. A., et al. (2013). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. European Journal of Organic Chemistry. Available at: [Link]

-

Hitosugi, S., et al. (2022). Arylboronic acid 1,1,2,2-tetraethylethylene glycol esters are stable on silica gel and reactive under Suzuki–Miyaura coupling conditions. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2013). Vinyl boronic ester synthesis by lithium–halogen exchange. Retrieved from [Link]

-

Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. Available at: [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Malapit, C. A., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters. Available at: [Link]

- Google Patents. (n.d.). Synthesis of aryl boronic acids.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.

-

ResearchGate. (2020). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

European Publication Server. (2020). Synthesis method for boronic acid ester compound. Retrieved from [Link]

-

Cox, P. A., et al. (2016). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Available at: [Link]

-

Niwa, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry Letters. Available at: [Link]

-

ResearchGate. (2013). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3925-3929. Available at: [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

-

Appiah, C., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6649. Available at: [Link]

-

Wenskowsky, J., et al. (2015). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 5(104), 85635-85640. Available at: [Link]

-

ResearchGate. (2018). Selective synthesis of 8-bromonaphthalene-1-boronic acid. Retrieved from [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. ethz.ch [ethz.ch]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. data.epo.org [data.epo.org]

- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Analytical Imperative for (7-Butylnaphthalen-2-yl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (7-Butylnaphthalen-2-yl)boronic acid

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data reporting to offer a deep dive into the causality behind experimental choices and the interpretation of spectroscopic data. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted data, established principles of spectroscopic analysis for analogous compounds, and field-proven insights to establish a robust analytical protocol.

This compound is a bifunctional organic compound featuring a naphthalene core, which imparts specific steric and electronic properties, and a boronic acid moiety. This functional group is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The butyl group enhances lipophilicity, influencing solubility and potential biological interactions. Given its role as a critical building block, rigorous characterization is not merely a procedural step but a prerequisite for ensuring the integrity of subsequent synthetic transformations and the validity of research outcomes.

This guide outlines the multi-technique spectroscopic approach required to confirm the molecular structure, assess purity, and identify potential impurities or degradation products, such as the corresponding boroxine anhydride.

The Integrated Spectroscopic Workflow

A comprehensive analysis relies on the synergy of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that data from one technique corroborates and clarifies the findings of another, forming a self-validating analytical system.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons on both the naphthalene core and the butyl side chain.

Expertise & Experience: Causality in NMR Analysis

The choice of solvent is critical. While CDCl₃ is common, boronic acids can be sparingly soluble and prone to dehydration to form boroxines.[1] A more polar solvent like DMSO-d₆ is often preferred as it can disrupt the hydrogen bonding that leads to boroxine formation and provides a clearer spectrum. The broad, exchangeable protons of the B(OH)₂ group are best observed in a dry solvent; addition of a drop of D₂O will cause them to disappear, a key diagnostic test.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved, using gentle sonication if necessary.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

D₂O Exchange (Optional): After initial ¹H NMR acquisition, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to identify the B(OH)₂ protons.

Data Interpretation: Predicted Chemical Shifts

The following tables summarize the predicted NMR chemical shifts for this compound. These predictions are based on established principles and comparative data from similar structures like (7-Heptylnaphthalen-2-yl)boronic acid and 2-naphthaleneboronic acid.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.30 | s | 1H | H-1 | Deshielded by proximity to the boronic acid and anisotropic effect of the adjacent ring. |

| ~8.00 | s (broad) | 2H | B(OH)₂ | Exchangeable protons, signal shape and position are concentration and solvent dependent. Disappears on D₂O shake.[3] |

| ~7.90 | d | 1H | H-3 or H-6 | Aromatic proton adjacent to a CH group. |

| ~7.85 | d | 1H | H-4 or H-5 | Aromatic proton adjacent to a CH group. |

| ~7.75 | s | 1H | H-8 | Singlet due to lack of adjacent protons. |

| ~7.40 | dd | 1H | H-6 or H-3 | Aromatic proton coupled to two other protons. |

| ~7.30 | dd | 1H | H-5 or H-4 | Aromatic proton coupled to two other protons. |

| ~2.75 | t | 2H | -CH₂- (alpha) | Methylene group directly attached to the aromatic ring. |

| ~1.65 | m | 2H | -CH₂- (beta) | Methylene group adjacent to the alpha-CH₂. |

| ~1.30 | m | 2H | -CH₂- (gamma) | Methylene group adjacent to the beta-CH₂. |

| ~0.90 | t | 3H | -CH₃ | Terminal methyl group of the butyl chain. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140-145 | C-7 | Aromatic carbon bearing the butyl group. |

| ~135-138 | Quaternary Cs | Naphthalene ring junction carbons (C-4a, C-8a). |

| ~130-135 | C-1, C-3 | Aromatic carbons ortho to the boronic acid group. |

| ~125-130 | Aromatic CHs | Remaining naphthalene CH carbons. |

| ~120-125 | C-2 | Carbon directly attached to boron; signal may be broad.[4] |

| ~35.0 | -CH₂- (alpha) | Aliphatic carbon directly attached to the aromatic ring. |

| ~31.0 | -CH₂- (beta) | Aliphatic carbon in the butyl chain. |

| ~22.0 | -CH₂- (gamma) | Aliphatic carbon in the butyl chain. |

| ~14.0 | -CH₃ | Terminal methyl carbon. |

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the molecular ion peak.

Expertise & Experience: Overcoming Analytical Hurdles

Boronic acids can be challenging to analyze by MS due to their tendency to form adducts or dehydrate.[5] Using a mobile phase with a modifier like ammonium acetate can aid in the formation of a stable adduct for detection. High-resolution mass spectrometry (HRMS) is strongly recommended to confirm the molecular formula via an exact mass measurement.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

-

Method:

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or 10 mM ammonium acetate.[5]

-

Ionization Mode: ESI positive or negative mode. Positive mode may show [M+H]⁺ or [M+Na]⁺, while negative mode may show [M-H]⁻.

-

-

Data Analysis: Look for the molecular ion peak corresponding to the calculated mass and analyze the fragmentation pattern for structural clues.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BO₂ |

| Molecular Weight | 228.10 g/mol |

| Exact Mass (Monoisotopic) | 228.13251 Da |

| Expected ESI+ Ion | [M+H]⁺ = 229.1403 Da |

| Expected ESI- Ion | [M-H]⁻ = 227.1247 Da |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of characteristic functional groups. It is particularly useful for identifying the O-H and B-O bonds of the boronic acid and the aromatic C-H and C=C bonds of the naphthalene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3600-3200 | Strong, Broad | O-H Stretch | B(OH)₂ (Hydrogen-bonded) |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2955, 2870 | Medium | C-H Stretch | Aliphatic C-H (Butyl) |

| ~1600, 1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | B-O Stretch | B-O |

| ~1000-650 | Medium-Strong | C-H Bending | Aromatic C-H Out-of-Plane |

The broad O-H stretch is a hallmark of the boronic acid group.[6] The presence of sharp C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic butyl chain.[7]

UV-Vis Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene core. The absorption maxima (λ_max) are characteristic of the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Data Interpretation

Naphthalene derivatives typically exhibit multiple absorption bands.[8][9] For this compound, characteristic absorptions are expected around 220 nm, with finer structured bands appearing at longer wavelengths (~260-320 nm).[9][10] The substitution pattern and the presence of the boronic acid and butyl groups will cause slight shifts ( batochromic or hypsochromic) compared to unsubstituted naphthalene.

Addressing Non-Ideal Behavior: The Boroxine Issue

A common feature of solid boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This equilibrium can complicate spectroscopic analysis.

Caption: Equilibrium between boronic acid and its boroxine.

-

NMR: The boroxine will show slightly shifted aromatic signals and the absence of the B(OH)₂ proton signal. The spectrum will appear as a mixture of two compounds. Stirring the sample in a biphasic mixture of ether and aqueous HCl can often hydrolyze the boroxine back to the boronic acid.[1]

-

IR: The characteristic broad O-H stretch will be significantly diminished or absent in a pure boroxine sample.

-

MS: The boroxine will have a distinct molecular weight corresponding to three monomer units minus three water molecules.

Understanding this equilibrium is key to accurate interpretation and troubleshooting.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires a logical and integrated approach. By combining the structural detail from NMR, molecular weight confirmation from MS, functional group identification from IR, and electronic system analysis from UV-Vis, a complete and unambiguous profile of the molecule can be established. This guide provides the necessary protocols, interpretive framework, and expert insights to empower researchers to perform this characterization with confidence and scientific rigor.

References

-

Mallet, C., et al. (2022). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics, 666, A15. Available at: [Link]

-

A&A (2022). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Available at: [Link]

-

ResearchGate (2022). Normalized UV-vis absorption spectra of the naphthalene derivatives in CH2Cl2 solution and as thin films. Available at: [Link]

-

ResearchGate (2016). UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. Available at: [Link]

-

IOPscience (2023). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Journal of Physics: Conference Series. Available at: [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available at: [Link]

-

Amoafo, G. M., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

-

Royal Society of Chemistry (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

F. Bolduc, et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. NIH. Available at: [Link]

-

LibreTexts Chemistry. Infrared (IR) Spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]

-

IUCr (2014). Two forms of (naphthalen-1-yl)boronic acid. NIH. Available at: [Link]

-

PubChem. (7-Formylnaphthalen-2-yl)boronic acid. Available at: [Link]

-

Royal Society of Chemistry (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Available at: [Link]

-

ResearchGate (2017). The IR spectrum of 7. Available at: [Link]

-

Wiley-VCH (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Available at: [Link]

-

LibreTexts Chemistry (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate (2019). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Available at: [Link]

-

ResearchGate (2020). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. Available at: [Link]

-

PubChem. (6-Hydroxynaphthalen-2-yl)boronic acid. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. researchgate.net [researchgate.net]

- 10. aanda.org [aanda.org]

1H and 13C NMR data for (7-Butylnaphthalen-2-yl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (7-Butylnaphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the arylboronic acid family, a class of compounds indispensable to modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The unique structure of this molecule, featuring a substituted naphthalene core, makes it a valuable building block in the synthesis of complex organic molecules for applications in medicinal chemistry, materials science, and chemical biology.

Accurate structural elucidation is the bedrock of chemical synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for the unambiguous characterization of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. While experimental data for this specific molecule is not widely published, this guide leverages predictive data and comparative analysis with structurally related compounds to provide a robust and reliable interpretation. We will delve into the causality behind spectral features and provide field-proven protocols for obtaining high-quality data.

Molecular Structure and Spectroscopic Assignment

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the naphthalene ring system is used. The butyl group is at position 7, and the boronic acid moiety is at position 2.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of an arylboronic acid provides a wealth of information. The aromatic region reveals the substitution pattern, while the aliphatic region confirms the nature of the alkyl chain. The boronic acid protons themselves have a characteristic, exchangeable signal. The predicted data for the closely related (7-heptylnaphthalen-2-yl)boronic acid serves as an excellent proxy for our target molecule, with expected minor deviations.[1][2]

Aromatic Region (δ 7.0 - 8.5 ppm)

The naphthalene ring system gives rise to a series of signals in the downfield region of the spectrum. The precise chemical shifts are influenced by the electronic effects of the two substituents: the electron-donating butyl group and the electron-withdrawing boronic acid group.

-

H1, H3, H4, H5, H6, H8: The protons on the naphthalene core will appear as a complex pattern of singlets, doublets, and multiplets.

-

H1 & H3: These protons are adjacent to the electron-withdrawing boronic acid group at C2, which deshields them, causing them to resonate at a lower field. H1 is often the most downfield proton in 2-substituted naphthalenes, appearing as a singlet or a narrow doublet. H3 will likely appear as a doublet, coupled to H4.

-

H8 & H6: These protons are adjacent to the electron-donating butyl group at C7. This group shields them, shifting their signals slightly upfield compared to unsubstituted naphthalene. They will appear as doublets.

-

H4 & H5: These protons are further from the substituents and will have chemical shifts closer to those of naphthalene itself (around 7.45-7.85 ppm).[2] They will appear as multiplets due to coupling with neighboring protons.

-

Aliphatic Region (δ 0.9 - 2.8 ppm)

The butyl group gives rise to characteristic signals in the upfield region.

-

-CH₂- (C1'): The methylene group directly attached to the naphthalene ring (C1') is deshielded by the aromatic system and will appear as a triplet around δ 2.7-2.8 ppm.

-

-CH₂- (C2' and C3'): The internal methylene groups will appear as a multiplet or overlapping multiplets in the δ 1.3-1.7 ppm range.

-

-CH₃ (C4'): The terminal methyl group is the most shielded and will appear as a triplet around δ 0.9 ppm.

Boronic Acid Protons (δ 4.0 - 6.0 ppm)

-

-B(OH)₂: The two protons of the boronic acid hydroxyl groups typically appear as a broad singlet.[2] Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of deuterium oxide (D₂O) to the NMR tube, a definitive test for exchangeable protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of the molecule.

Aromatic Region (δ 120 - 150 ppm)

-

Quaternary Carbons (C2, C4a, C7, C8a): There will be four quaternary carbon signals corresponding to the substituted positions and the bridgehead carbons.

-

C2: The carbon atom directly bonded to the boron, C2, is often observed as a broad or low-intensity signal due to quadrupolar relaxation effects from the boron nucleus. Its chemical shift is expected in the δ 130-135 ppm range.

-

C7: The carbon bearing the butyl group will be found in a similar region.

-

-

Protonated Carbons (CH): The six protonated aromatic carbons will appear in the δ 125-140 ppm range. The specific assignments can be complex but can be aided by 2D NMR techniques like HSQC.

Aliphatic Region (δ 14 - 35 ppm)

The four distinct carbon environments of the butyl group will be clearly visible.

-

-CH₃ (C4'): The terminal methyl carbon is the most upfield signal, typically around δ 14 ppm.

-

-CH₂- (C2' and C3'): The internal methylene carbons will appear in the δ 22-33 ppm range.

-

-CH₂- (C1'): The methylene carbon attached to the naphthalene ring will be the most downfield of the aliphatic signals, around δ 35 ppm.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data for analogous compounds.[1][2]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

| Aromatic-H | 7.30 - 8.40 | - | m |

| B(OH)₂ | 4.0 - 6.0 | - | br s |

| C1'-H₂ | ~2.75 | ~35 | t |

| C2'/C3'-H₂ | 1.30 - 1.70 | 22 - 33 | m |

| C4'-H₃ | ~0.90 | ~14 | t |

| Aromatic-C | - | 125 - 140 | - |

| Aromatic-C (Quaternary) | - | 130 - 150 | - |

| C-B | - | 130 - 135 (broad) | - |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Experimental Protocol for High-Quality NMR Acquisition

Arylboronic acids present a unique challenge in NMR analysis due to their propensity to form cyclic, trimeric anhydrides known as boroxines, especially upon removal of water.[3] This oligomerization can lead to broadened signals or complex, uninterpretable spectra. The following protocol is designed to mitigate these issues.

Caption: Workflow for NMR sample preparation and data acquisition of arylboronic acids.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Choice (Critical Step):

-

Rationale: The choice of solvent is crucial for preventing boroxine formation. While CDCl₃ is common in organic chemistry, it is often a poor choice for boronic acids as it can promote the formation of the anhydride trimer, leading to poor spectra.[3]

-

Recommendation: Use a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄. These solvents can break up the boroxine oligomers through hydrogen bonding or ester formation, resulting in sharp, clear signals for the monomeric boronic acid.[3]

-

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube. Cap the tube securely and vortex or sonicate briefly to ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard proton spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration on a modern (≥400 MHz) spectrometer.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, significantly more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

-

Confirmation of -B(OH)₂ Protons (Optional but Recommended): After acquiring the initial ¹H spectrum, carefully remove the NMR tube, add one small drop of D₂O, recap, and shake gently to mix. Re-shim the instrument and acquire another ¹H spectrum. The disappearance of the broad singlet previously assigned to the B(OH)₂ protons confirms its identity.

Conclusion

The NMR characterization of this compound is straightforward when guided by a foundational understanding of substituent effects on the naphthalene core and the specific behavior of boronic acids in solution. The predicted ¹H and ¹³C NMR spectra reveal distinct features for the aromatic, aliphatic, and boronic acid moieties, allowing for unambiguous structural verification. By employing the correct experimental protocols, particularly the choice of a suitable coordinating solvent, researchers can overcome common challenges like boroxine formation to obtain high-quality, interpretable spectra, ensuring the integrity of this valuable synthetic building block.

References

Sources

Mass spectrometry analysis of (7-Butylnaphthalen-2-yl)boronic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (7-Butylnaphthalen-2-yl)boronic acid

Foreword: Navigating the Analytical Nuances of Arylboronic Acids

Welcome to a comprehensive exploration of the mass spectrometric analysis of this compound. As a critical intermediate in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the precise characterization and quantification of this compound are paramount for ensuring the purity, efficacy, and safety of downstream products in drug development and materials science.[1][2] Boronic acids, while versatile, present unique analytical hurdles due to their propensity for dehydration to form cyclic boroxines and their complex ionization behavior.[3][4] This guide moves beyond standard operating procedures to provide a deep, mechanistic understanding of the analytical choices involved. We will dissect the causality behind method development, from sample preparation to spectral interpretation, equipping you with the expertise to develop robust, self-validating analytical systems for this and similar molecules.

The Analytical Challenge: Understanding the Chemistry of this compound

The primary challenge in the mass spectrometry of boronic acids is their chemical reactivity within the analytical workflow. The boronic acid functional group, -B(OH)₂, is prone to intermolecular dehydration, especially at elevated temperatures or under vacuum, leading to the formation of a cyclic trimer anhydride known as a boroxine.[4][5] This can complicate mass spectra by introducing a high-mass ion that depletes the signal of the true molecular ion, making accurate identification and quantification difficult.

Furthermore, the polarity of the boronic acid group and the hydrophobicity of the butylnaphthalene core create a molecule with amphiphilic character, requiring careful consideration of chromatographic conditions to achieve optimal separation and peak shape. The choice of ionization technique is therefore critical to favor the formation of a distinct molecular ion while minimizing in-source reactions.[3][6]

Core Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the analysis of non-volatile, polar compounds like arylboronic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[1] It offers high sensitivity and selectivity and can often be performed without the chemical derivatization that is mandatory for techniques like Gas Chromatography (GC).[7][8] We will focus on a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer, a workhorse configuration in pharmaceutical analysis.

Ionization Strategy: The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this analyte, as it gently transfers ions from solution to the gas phase, minimizing fragmentation within the ion source.[6] A critical decision is the polarity mode.

-

Negative Ion Mode (-ESI): This is often the preferred mode for boronic acids.[9] The acidic protons on the hydroxyl groups are readily abstracted, forming a stable deprotonated molecule, [M-H]⁻ . This approach typically yields a clean, strong signal for the molecular ion with minimal adduct formation. Optimized instrument parameters, particularly the cone voltage, are crucial to maximize the [M-H]⁻ signal and prevent the formation of boroxines or other complicating ions.[5]

-

Positive Ion Mode (+ESI): While less common for standalone boronic acids, +ESI can be used. Ionization would occur via protonation or, more likely, the formation of adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[3][10] This can be useful for confirmation but may lead to a more complex spectrum.

For this compound (C₁₄H₁₇BO₂), the expected monoisotopic masses are:

-

Neutral Monoisotopic Mass: 228.132 Da (using ¹¹B)

-

[M-H]⁻ Ion: 227.125 Da

-

[M+H]⁺ Ion: 229.138 Da

A key signature to confirm the presence of the analyte is the natural isotopic distribution of boron: ~20% ¹⁰B and ~80% ¹¹B.[4] This results in a characteristic M-1 peak in the mass spectrum that is approximately one-quarter the intensity of the monoisotopic peak, providing a powerful diagnostic tool.

Deconstructing the Molecule: A Predictive Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). By isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a characteristic fragmentation pattern.[11]

Predicted Fragmentation of the [M-H]⁻ Ion (m/z 227.1):

-

Loss of Water: A common initial loss from the boronic acid group, resulting in a fragment corresponding to [M-H-H₂O]⁻.

-

Loss of Butene: The butyl group can be lost via a neutral loss of butene (C₄H₈), particularly through a McLafferty-type rearrangement if the ion has sufficient internal energy. This would yield a naphthalenylboronate anion.

-

Cleavage of the C-B Bond: Scission of the carbon-boron bond could lead to the formation of a butylnaphthalene anion.

-

Fragmentation of the Butyl Chain: Sequential losses of methyl (CH₃) or ethyl (C₂H₅) radicals are also possible, though may be less prominent in negative ion mode.

The diagram below illustrates the most probable high-energy fragmentation pathways for structural elucidation.

Caption: Predicted MS/MS fragmentation of this compound.

A Validated Protocol for Quantitative Analysis by LC-MS/MS

This section provides a detailed, step-by-step protocol for the sensitive quantification of this compound, for instance, as a residual impurity in a drug substance. This method utilizes MRM for maximum sensitivity and selectivity.[9]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data interpretation.

Caption: High-level workflow for quantitative analysis.

Step-by-Step Methodology

1. Preparation of Standards and Samples:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.[9]

-

Create a series of calibration standards by serially diluting the stock solution in a suitable diluent (e.g., 50:50 acetonitrile/water) to cover the desired concentration range (e.g., 1 pg/mL to 100 ng/mL).

-

Prepare sample solutions by accurately weighing the drug substance and dissolving it in the diluent to a known concentration (e.g., 1 mg/mL).

2. Chromatographic Conditions:

-

System: UPLC System (e.g., Waters Acquity, Agilent 1290)

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[7]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water[7]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

3. Mass Spectrometer Conditions:

-

System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 7500, Waters Xevo TQ)

-

Ionization Mode: ESI Negative

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

- Select the parent ion [M-H]⁻ at m/z 227.1.

- Optimize collision energy to identify the most intense and stable fragment ions. Based on our predicted pathway, promising transitions would be 227.1 > 171.1 (loss of butene) for quantification and 227.1 > 209.1 (loss of water) for confirmation.

Data Presentation and Expected Performance

The performance of the method should be validated for linearity, sensitivity, and precision. Based on published methods for similar arylboronic acids, the following performance characteristics can be expected.[7][9]

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 2.0 pg/mL |

| Limit of Quantitation (LOQ) | 1.0 - 10.0 pg/mL |

| Precision (%RSD) | < 5% |

| Recovery | 95 - 105% |

Alternative Approaches: Derivatization for Enhanced Performance

While direct analysis is often sufficient, certain scenarios, such as ultra-trace quantification or analysis by GC-MS, necessitate chemical derivatization.

-

GC-MS Analysis: To overcome the non-volatile nature of boronic acids, they must be derivatized. A common approach is the formation of cyclic esters with diols (e.g., pinacol) or triethanolamine to create a volatile analogue suitable for GC analysis.[15][16][17] This method provides excellent chromatographic separation and access to standardized electron ionization (EI) libraries for fragmentation patterns.

-

Enhanced LC-MS Sensitivity: For quantifying trace levels in complex matrices, derivatization with N-methyliminodiacetic acid (MIDA) can be employed.[18][19] This reaction forms a stable MIDA boronate ester that often exhibits superior ionization efficiency and chromatographic behavior, allowing for lower detection limits.[20]

Conclusion

The mass spectrometric analysis of this compound, while presenting challenges common to its chemical class, can be robustly and sensitively achieved through a well-designed LC-MS/MS method. By understanding the underlying principles of ionization and fragmentation, and by making informed choices regarding analytical conditions, researchers can develop self-validating protocols that ensure the highest degree of scientific integrity. The methodologies detailed herein provide a comprehensive framework for both the qualitative and quantitative analysis essential for professionals in research and drug development.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. [Link]

-

ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

Dick, L. W., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3446–3453. [Link]

-

Wang, H., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

-

ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

-

Wang, Y., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-5. [Link]

-

Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

Krkošová, Z., et al. (2012). Influence of boric acid on electrospray ionization efficiency. European Journal of Mass Spectrometry, 18(1), 71-5. [Link]

-

Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-200. [Link]

-

Zhang, Y., et al. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. Journal of Mass Spectrometry, 56(3), e4709. [Link]

-

Kuck, D., et al. (1999). Mass spectrometry of di-tert-butylnaphthalenes and benzyl- tert-butylnaphthalenes: hydrogen migration and intermediate ion–molecule complexes in tert-butylated naphthalene ions. Journal of Mass Spectrometry, 34(5), 549-562. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

-

CORE. (n.d.). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

-

ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

NIST. (n.d.). Naphthalene, 1-butyl-. [Link]

-

Smith, R. L., & Kenttämaa, H. I. (1996). Borinium adduct ion formation with barbiturates in a quadrupole ion-trap mass spectrometer. Journal of Mass Spectrometry, 31(4), 403-10. [Link]

-

PubChem. (n.d.). 1-Butylnaphthalene. [Link]

-

Zamecnik, J. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. Journal of Analytical Toxicology, 14(2), 132-6. [Link]

-

Ameixa, J., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4043. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Li, Y., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2283–2293. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciex.com [sciex.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Thermal stability of (7-Butylnaphthalen-2-yl)boronic acid

An In-Depth Technical Guide to the Thermal Stability of (7-Butylnaphthalen-2-yl)boronic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a valuable reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, is significant.[1] However, the efficacy and reproducibility of reactions employing this and other arylboronic acids are intrinsically linked to their stability. This guide provides a comprehensive analysis of the thermal stability of this compound, drawing on established principles of arylboronic acid chemistry to inform best practices for its handling, storage, and application. Due to limited public data on this specific molecule, this guide extrapolates from the well-documented behavior of analogous arylboronic acids.[2]

Core Principles of Arylboronic Acid Stability

The stability of arylboronic acids is a multifaceted issue, with thermal stress being a critical factor that can initiate or accelerate degradation. The primary degradation pathways relevant to the thermal stability of this compound are dehydration to its corresponding boroxine and protodeboronation.[3] Oxidative degradation is another concern, though it is less directly linked to thermal stress than the other two pathways.[4][5]

Dehydration and Boroxine Formation

A common thermal degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7][8] This process is typically reversible upon exposure to water.[9][10] The formation of boroxine from this compound can be driven by heating, which facilitates the removal of water molecules.[6][9] While boroxine formation alters the molecular structure, it doesn't always represent a loss of synthetic utility, as boroxines can also participate in cross-coupling reactions. However, the presence of a mixture of the boronic acid and its boroxine can lead to inconsistencies in stoichiometry and reaction kinetics.

Caption: Reversible dehydration of this compound to its boroxine.

Protodeboronation: An Irreversible Degradation

Protodeboronation is the irreversible cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[11][12][13] This leads to the formation of 2-butylnaphthalene and boric acid, representing a complete loss of the desired starting material.[3] This process can be catalyzed by acids or bases and is often accelerated by heat.[13][14] For this compound, elevated temperatures during reaction or storage can significantly increase the rate of protodeboronation, leading to lower yields and the generation of impurities.[14]

Caption: Protodeboronation of this compound.

Assessing Thermal Stability: Experimental Protocols

A thorough understanding of the thermal stability of this compound requires empirical data. The following are standard analytical techniques employed to characterize the thermal properties of boronic acids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15][16] This technique is invaluable for determining the onset temperature of decomposition and dehydration.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.[2]

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Analysis: Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[2]

-

Data Interpretation: The resulting TGA curve will show mass loss at specific temperatures. A mass loss corresponding to three water molecules per three boronic acid molecules indicates boroxine formation. A more significant mass loss at higher temperatures indicates decomposition.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[17][18] It is used to identify thermal events such as melting, crystallization, and decomposition.[19]

Experimental Protocol:

-

Sample Preparation: Seal 2-5 mg of this compound in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Analysis: Heat the sample from ambient temperature to a temperature above its expected melting/decomposition point at a constant rate of 10 °C/min.

-

Data Interpretation: An endothermic peak will indicate melting, while an exothermic peak often signifies decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.[20]

High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

HPLC is used to separate and quantify the parent boronic acid and its degradation products over time at various temperatures.[21][22]

Experimental Protocol:

-

Forced Degradation Study: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).[23][24] Incubate the solutions at various temperatures (e.g., 40 °C, 60 °C, 80 °C) for specific time points.

-

HPLC Analysis:

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.

Summary of Stability-Influencing Factors and Recommendations

The thermal stability of this compound is not an intrinsic constant but is influenced by several external factors.

| Factor | Influence on Stability | Recommendation |

| Temperature | High temperatures accelerate both boroxine formation and protodeboronation.[6] | Store in a cool environment. Avoid unnecessary exposure to high temperatures during reactions. |

| Moisture | The presence of water can facilitate hydrolysis of boroxines back to the boronic acid, but can also be a reactant in protodeboronation.[3][7] | Store in a dry, well-sealed container, preferably under an inert atmosphere.[25][26] |

| pH | Both acidic and basic conditions can catalyze protodeboronation, especially at elevated temperatures.[14] | Maintain a neutral pH during storage and handling. Be mindful of the pH of reaction mixtures. |

| Atmosphere | While oxidation is a separate degradation pathway, the presence of oxygen can lead to oxidative degradation, which may be influenced by temperature.[4] | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize both oxidation and exposure to moisture.[27] |

Conclusion

While specific thermal decomposition data for this compound is not widely published, a comprehensive understanding of its stability can be derived from the well-established chemistry of arylboronic acids.[2] The primary thermal degradation pathways are reversible dehydration to the corresponding boroxine and irreversible protodeboronation. To ensure the integrity and reactivity of this compound, it is imperative to store it in a cool, dry, and dark environment under an inert atmosphere.[26][27] For applications in synthesis, reaction temperatures and times should be carefully optimized to minimize thermal degradation and the formation of impurities. The analytical protocols outlined in this guide provide a framework for the empirical evaluation of the thermal stability of this and other valuable boronic acid reagents.

References

-

Al-Zoubi, R. M. (Year). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

-

Lloyd-Jones, G. C., et al. (Year). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1289. [Link]

-

Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

Wiley Online Library. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

-

ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]

-

ResearchGate. (2025). Hydrostability of Boroxines. [Link]

-

Korean Journal of Chemical Engineering. (n.d.). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. [Link]

-

PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. [Link]

-

ACS Publications. (Year). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

-

ResearchGate. (2025). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. [Link]

-

PubMed. (2012). Properties of a model aryl boronic acid and its boroxine. [Link]

-

NIH. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ACS Publications. (Year). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules. [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

ResearchGate. (n.d.). Thermal behavior of the boric acid employed (TG, dTG and DTA). [Link]

-

ResearchGate. (n.d.). Thermogravimetric (TG) curves and derivatives (DTG) of boric acid. [Link]

-

Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

-

reposiTUm. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. [Link]

-

ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Labinsights. (2023). The Things You Need To Know About Boronic Acids. [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protodeboronation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 15. kiche.or.kr [kiche.or.kr]

- 16. researchgate.net [researchgate.net]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. waters.com [waters.com]

- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ingentaconnect.com [ingentaconnect.com]

- 25. laballey.com [laballey.com]

- 26. borax.com [borax.com]

- 27. fishersci.co.uk [fishersci.co.uk]

Crystal structure of (7-Butylnaphthalen-2-yl)boronic acid

An in-depth analysis of the available scientific literature and crystallographic databases reveals that the specific crystal structure of (7-Butylnaphthalen-2-yl)boronic acid has not been experimentally determined and deposited. While the synthesis and applications of various naphthalenylboronic acids are documented, the precise three-dimensional arrangement of atoms in the crystalline state for this particular butyl-substituted derivative is not publicly available.

The determination of a crystal structure is an experimental process, primarily conducted using X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state properties of a compound and its potential for incorporation into larger molecular assemblies or drug-receptor interactions.

Without experimental crystallographic data, any detailed discussion of the crystal packing, hydrogen bonding network, and specific supramolecular synthons of this compound would be speculative. Computational modeling could predict a likely conformation of the molecule and potential packing arrangements, but this would not constitute an experimentally verified crystal structure.

Therefore, a comprehensive technical guide on the experimentally determined crystal structure of this compound cannot be provided at this time due to the absence of the necessary foundational data in the public domain. Further research, involving the synthesis, purification, single-crystal growth, and X-ray diffraction analysis of this compound, would be required to elucidate its crystal structure.

Methodological & Application

Protocol and Application Notes for the Suzuki-Miyaura Coupling of (7-Butylnaphthalen-2-yl)boronic Acid

An Application Guide for Researchers